molecular formula C12H14ClNOS B2639158 7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-56-6

7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2639158
CAS RN: 303987-56-6
M. Wt: 255.76
InChI Key: RTVRGQQATGKEMV-UHFFFAOYSA-N
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Description

7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (7CP-BTO) is a heterocyclic compound belonging to the benzothiazepine family of compounds. 7CP-BTO is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), and is widely used in scientific research for its anti-inflammatory and analgesic properties. 7CP-BTO has been studied for its potential therapeutic applications in numerous diseases and conditions, including cancer, arthritis, and cardiovascular disease.

Scientific Research Applications

Pharmacokinetic Properties and Comparison with Other Benzodiazepines

A significant aspect of 7-chloro derivatives, especially in the context of midazolam, is their distinctive pharmacokinetic profile. Studies comparing midazolam with diazepam (a 7-chloro-1,3-dihydro-1-methyl-5-phenyl-(2H)1,4-benzodiazepin-2-one) highlight midazolam's shorter duration of action, attributed to its pharmacokinetic properties. This aspect is crucial in clinical settings, impacting the drug's utility and effects on circulation and respiration during anesthesia. Midazolam, due to its water-soluble nature and unique pharmacokinetic profile, offers potential advantages over its predecessors, especially in inducing and maintaining anesthesia, and managing the cardiovascular responses during surgeries (Langrehr & Erdmann, 1981). This underscores the importance of understanding the pharmacokinetic nuances of 7-chloro derivatives for their optimized application in medical procedures.

Neurophysiological Effects and Measurement Techniques

The neurophysiological impacts of 7-chloro derivatives are evident in their influence on the averaged photopalpebral reflex (PPR), a metric reflecting the brain's response to visual stimuli. Investigations into 7-chloro-5-(2-fluorophenyl)-1-methyl-1 H, 1·4-benzodiazepin-2(3 H)-one (ID-540) showcase its ability to modulate PPR, indicating potential applications in understanding and possibly treating neurological conditions. The correlation between PPR latency and serum levels of the drug underscores the drug's impact on neurophysiological functions and the potential utility of PPR as a predictive tool for the clinical effects of psychotropic substances (Tanaka, Isozaki, Inanaga, & Ogawa, 1978).

properties

IUPAC Name

7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c1-2-6-14-10-8-9(13)3-4-11(10)16-7-5-12(14)15/h3-4,8H,2,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVRGQQATGKEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCSC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-propyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

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